molecular formula C9H15Cl4N3 B13116505 1-(4-Chloropyridin-2-yl)piperazine trihydrochloride

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride

Cat. No.: B13116505
M. Wt: 307.0 g/mol
InChI Key: ITNREXFPUMTNEV-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride is a chemical compound with the molecular formula C9H12ClN3•3HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperazine ring substituted with a chloropyridine moiety.

Preparation Methods

The synthesis of 1-(4-Chloropyridin-2-yl)piperazine trihydrochloride typically involves the reaction of 4-chloropyridine with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The trihydrochloride salt is then obtained by treating the compound with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the efficiency of the process.

Chemical Reactions Analysis

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets. The piperazine ring and the chloropyridine moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

1-(4-Chloropyridin-2-yl)piperazine trihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Properties

Molecular Formula

C9H15Cl4N3

Molecular Weight

307.0 g/mol

IUPAC Name

1-(4-chloropyridin-2-yl)piperazine;trihydrochloride

InChI

InChI=1S/C9H12ClN3.3ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;;;/h1-2,7,11H,3-6H2;3*1H

InChI Key

ITNREXFPUMTNEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl.Cl.Cl

Origin of Product

United States

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